Cas no 1242873-43-3 (2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido4,3-dpyrimidin-3-yl}-N-(3-phenylpropyl)acetamide)

2-{6-Benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3-phenylpropyl)acetamide is a pyridopyrimidine-based compound with potential applications in medicinal chemistry and drug discovery. Its structure features a benzyl-substituted pyridopyrimidine core linked to a phenylpropyl acetamide moiety, offering versatility for further derivatization. The compound’s rigid heterocyclic framework and amide functionality enhance its binding affinity to biological targets, making it a candidate for enzyme inhibition studies. Its synthetic accessibility and well-defined physicochemical properties facilitate research in structure-activity relationship (SAR) investigations. This molecule may serve as a scaffold for developing novel therapeutics, particularly in areas requiring modulation of kinase or receptor activity.
2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido4,3-dpyrimidin-3-yl}-N-(3-phenylpropyl)acetamide structure
1242873-43-3 structure
Product Name:2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido4,3-dpyrimidin-3-yl}-N-(3-phenylpropyl)acetamide
CAS No:1242873-43-3
MF:C25H28N4O2
MW:416.515425682068
CID:6503807
PubChem ID:49663597
Update Time:2025-10-29

2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido4,3-dpyrimidin-3-yl}-N-(3-phenylpropyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido4,3-dpyrimidin-3-yl}-N-(3-phenylpropyl)acetamide
    • F3406-5953
    • AKOS005054342
    • 2-(6-benzyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3-phenylpropyl)acetamide
    • 2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3-phenylpropyl)acetamide
    • 2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-phenylpropyl)acetamide
    • VU0623675-1
    • 1242873-43-3
    • Inchi: 1S/C25H28N4O2/c30-24(26-14-7-12-20-8-3-1-4-9-20)18-29-19-27-23-13-15-28(17-22(23)25(29)31)16-21-10-5-2-6-11-21/h1-6,8-11,19H,7,12-18H2,(H,26,30)
    • InChI Key: JYQBCYBVEYNPLI-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(CCN(CC3C=CC=CC=3)C2)N=CN1CC(NCCCC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 416.22122615g/mol
  • Monoisotopic Mass: 416.22122615g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 8
  • Complexity: 690
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 65Ų

2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido4,3-dpyrimidin-3-yl}-N-(3-phenylpropyl)acetamide Pricemore >>

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Additional information on 2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido4,3-dpyrimidin-3-yl}-N-(3-phenylpropyl)acetamide

Comprehensive Analysis of 2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido4,3-dpyrimidin-3-yl}-N-(3-phenylpropyl)acetamide (CAS No. 1242873-43-3)

In the rapidly evolving field of pharmaceutical chemistry, 2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido4,3-dpyrimidin-3-yl}-N-(3-phenylpropyl)acetamide (CAS No. 1242873-43-3) has garnered significant attention due to its unique structural properties and potential therapeutic applications. This compound, often referred to by its CAS number 1242873-43-3, belongs to the pyrido[4,3-d]pyrimidine class, a scaffold known for its versatility in drug discovery. Researchers are particularly interested in its benzyl and phenylpropyl substituents, which contribute to its binding affinity and selectivity in biological systems.

The molecular structure of 2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido4,3-dpyrimidin-3-yl}-N-(3-phenylpropyl)acetamide features a pyrido[4,3-d]pyrimidin-4-one core, which is a privileged structure in medicinal chemistry. This core is often associated with kinase inhibition, making it a hotspot for oncology research. The acetamide moiety further enhances its pharmacokinetic properties, such as solubility and metabolic stability. Recent studies have explored its potential as a modulator of protein-protein interactions, a trending topic in drug development due to the limitations of traditional small-molecule targets.

One of the most searched questions in the context of CAS No. 1242873-43-3 is its synthetic route and scale-up feasibility. The compound can be synthesized via a multi-step process involving condensation reactions and amide coupling, with yields optimized through modern catalytic methods. Green chemistry principles, such as using biodegradable solvents and catalytic hydrogenation, are increasingly applied to its production, aligning with the global push for sustainable pharmaceutical manufacturing.

Another area of interest is the bioavailability and ADME (Absorption, Distribution, Metabolism, Excretion) profile of 2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido4,3-dpyrimidin-3-yl}-N-(3-phenylpropyl)acetamide. Computational models predict favorable lipophilicity (LogP) and blood-brain barrier permeability, making it a candidate for CNS-targeted therapies. These properties are critical in addressing current challenges in neurodegenerative disease research, a topic frequently searched in academic and industrial circles.

The compound’s potential applications extend to inflammatory diseases and autoimmune disorders, where its interaction with immune checkpoint proteins is under investigation. This aligns with the growing demand for novel immunomodulators, as highlighted by the surge in publications and patents related to small-molecule immunotherapies. Its structure-activity relationship (SAR) is also a focal point, with researchers optimizing substituents to enhance potency and reduce off-target effects.

In summary, 2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido4,3-dpyrimidin-3-yl}-N-(3-phenylpropyl)acetamide (CAS No. 1242873-43-3) represents a promising scaffold in drug discovery, with applications spanning oncology, CNS disorders, and immunology. Its synthesis, physicochemical properties, and therapeutic potential make it a subject of ongoing research, reflecting the broader trends in precision medicine and targeted therapy.

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